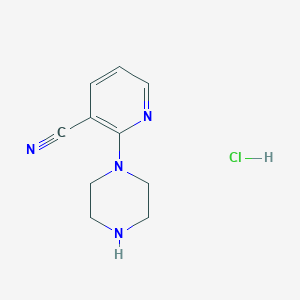

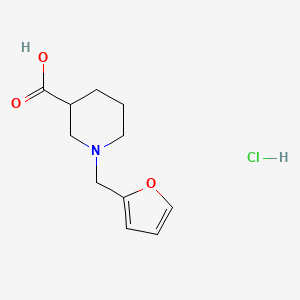

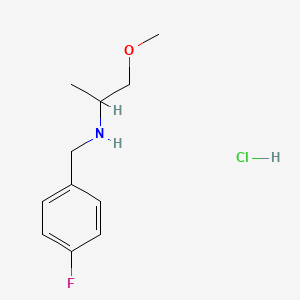

![molecular formula C12H17ClN4 B3088493 2-[(Piperidin-4-ylmethyl)-amino]-nicotinonitrile hydrochloride CAS No. 1185307-76-9](/img/structure/B3088493.png)

2-[(Piperidin-4-ylmethyl)-amino]-nicotinonitrile hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

2-[(Piperidin-4-ylmethyl)-amino]-nicotinonitrile hydrochloride serves as a key intermediate in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, it has been utilized in the efficient synthesis of 8-amino-2,5-diaryl-1,9,9b-triazaphenalene-4-carbonitriles through base-catalyzed heteroaromatic annulations, resulting in moderate yields. This process further extends to the synthesis of diarylpyrimidin-4-yl acetonitriles and nicotinonitriles, showcasing the compound's adaptability in forming complex structures (R. Pratap et al., 2007).

Biological and Pharmacological Research

In the realm of pharmacological research, derivatives of 2-[(Piperidin-4-ylmethyl)-amino]-nicotinonitrile have been synthesized and evaluated as I kappaB kinase beta (IKK-beta) inhibitors. This research underscores the potential therapeutic applications of these compounds in treating inflammatory diseases. Notably, a specific derivative exhibited strong oral efficacy in in vivo anti-inflammatory assays, pointing to the compound's significant role in developing new anti-inflammatory agents (Murata Toshiki et al., 2004).

Antiproliferative Activities

Further demonstrating its utility in medicinal chemistry, derivatives of 2-[(Piperidin-4-ylmethyl)-amino]-nicotinonitrile have been explored for their antiproliferative activities against various cancer cell lines. One study focused on synthesizing and evaluating a novel class of 6-indolypyridine-3-carbonitrile derivatives for their antiproliferative effects, establishing a structure-activity relationship that could aid in the development of new cancer therapies (N. El-Sayed et al., 2014).

Contribution to Heterocyclic Chemistry

The compound's application extends to the synthesis of functionally substituted enamines and tetrahydroquinolinone and nicotinonitrile derivatives. This work not only expands the repertoire of heterocyclic compounds but also provides insights into novel rearrangement reactions and the potential for developing new chemical entities with various applications (M. Moustafa et al., 2011).

Eigenschaften

IUPAC Name |

2-(piperidin-4-ylmethylamino)pyridine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4.ClH/c13-8-11-2-1-5-15-12(11)16-9-10-3-6-14-7-4-10;/h1-2,5,10,14H,3-4,6-7,9H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSVCXMYRDXZDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC2=C(C=CC=N2)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

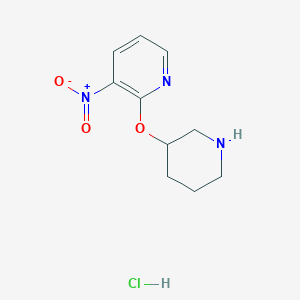

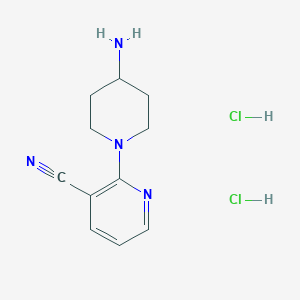

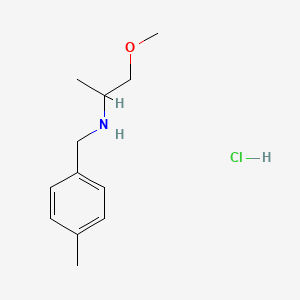

![[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride](/img/structure/B3088435.png)

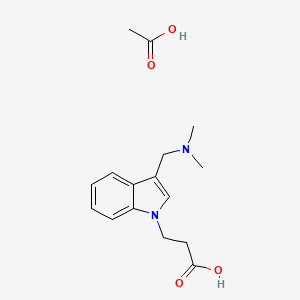

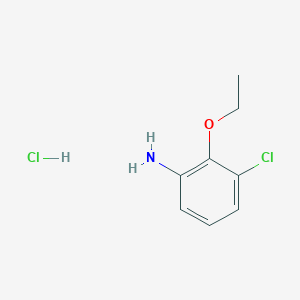

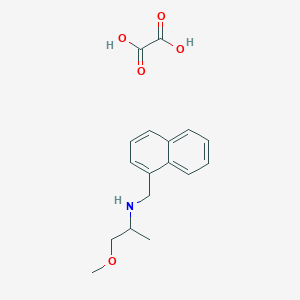

![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride](/img/structure/B3088436.png)

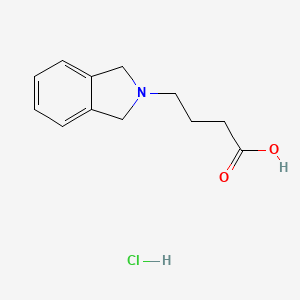

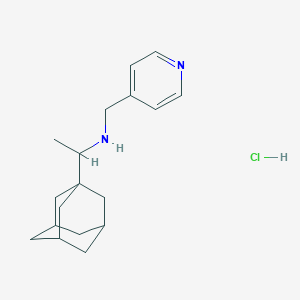

![3-[(4-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B3088483.png)